molecular formula C11H15NO3 B155496 ethyl N-(2-ethoxyphenyl)carbamate CAS No. 128643-12-9

ethyl N-(2-ethoxyphenyl)carbamate

Cat. No. B155496
M. Wt: 209.24 g/mol
InChI Key: HPMBJEHEKMHVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2-ethoxyphenyl)carbamate, also known as Atracurium Besylate, is a neuromuscular blocking agent that is commonly used in clinical practice. It is a non-depolarizing agent that works by blocking the action of acetylcholine at the neuromuscular junction, resulting in muscle relaxation. In We will also discuss future directions for research on this compound.

Mechanism Of Action

Ethyl N-(2-ethoxyphenyl)carbamate Besylate works by blocking the action of acetylcholine at the neuromuscular junction. It binds to the nicotinic acetylcholine receptors on the motor endplate, preventing the binding of acetylcholine and thus inhibiting muscle contraction. This results in muscle relaxation and facilitates intubation and ventilation during surgical procedures.

Biochemical And Physiological Effects

Ethyl N-(2-ethoxyphenyl)carbamate Besylate has several biochemical and physiological effects. It causes muscle relaxation, which can be beneficial during surgical procedures. It also has a short duration of action, which allows for rapid recovery of muscle function after the procedure is completed. Additionally, it is metabolized by plasma esterases, which makes it suitable for use in patients with renal or hepatic dysfunction.

Advantages And Limitations For Lab Experiments

Ethyl N-(2-ethoxyphenyl)carbamate Besylate has several advantages and limitations for lab experiments. One advantage is its short duration of action, which allows for rapid recovery of muscle function after the experiment is completed. However, its use can be limited by its cost and the need for specialized equipment to administer it.

Future Directions

There are several future directions for research on ethyl N-(2-ethoxyphenyl)carbamate Besylate. One area of research is the development of new formulations that can be administered more easily and cost-effectively. Another area of research is the investigation of its potential use in the treatment of other medical conditions, such as ARDS and SARS. Additionally, further research is needed to better understand its mechanism of action and to identify any potential adverse effects.

Scientific Research Applications

Ethyl N-(2-ethoxyphenyl)carbamate Besylate has been extensively studied in scientific research for its use in anesthesia and critical care medicine. It is commonly used as a muscle relaxant during surgical procedures, as it allows for easier intubation and ventilation. It has also been studied for its use in the treatment of acute respiratory distress syndrome (ARDS) and sepsis-induced acute respiratory distress syndrome (SARS).

properties

CAS RN

128643-12-9

Product Name

ethyl N-(2-ethoxyphenyl)carbamate

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl N-(2-ethoxyphenyl)carbamate

InChI

InChI=1S/C11H15NO3/c1-3-14-10-8-6-5-7-9(10)12-11(13)15-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

HPMBJEHEKMHVHF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)OCC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)OCC

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.44 g of the 2-bromo-1-ethoxycarbonylaminobenzene was added to a solution containing 680 mg of sodium ethoxide, 170 mg of cupric chloride dihydrate, and 156 mg of 2,2'-bipyridine in 40 ml of methanol, and the mixture was heated under reflux for 1.5 hours. After the temperature was brought to room temperature, ethyl acetate was added thereto, and the resulting mixture was washed with water and dried over Glauber's salt. The solvent was distilled off, and the obtained crude crystals were recrystallized from a n-hexane/ethyl acetate solvent mixture, to obtain 1.75 g (yield: 84%) of the desired compound. The spectrum data of the compound was in agreement with the spectrum data of the separately synthesized reference compound.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cupric chloride dihydrate
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
156 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

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